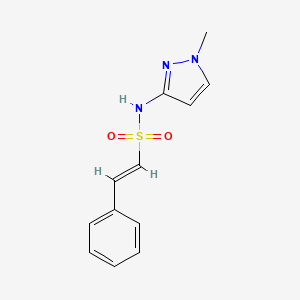
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, also known as DMF-MPM, is a synthetic compound used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. This receptor plays a critical role in the regulation of dopamine neurotransmission, which is involved in the control of movement, reward, and motivation. By modulating the activity of this receptor, this compound may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the inhibition of dopamine reuptake. It has also been shown to affect the activity of other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have broader effects on brain function.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential for off-target effects and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-methylpiperidine and subsequent conversion to the methanone derivative. The purity and yield of the final product can be optimized by using suitable solvents and reaction conditions.
Applications De Recherche Scientifique
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a modulator of the dopamine D2 receptor. It has been shown to exhibit high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-4-6-14(7-5-9)13(15)12-8-10(2)16-11(12)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVUZSVKIETQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)





![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)

